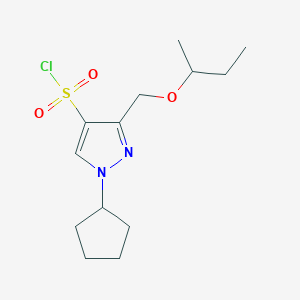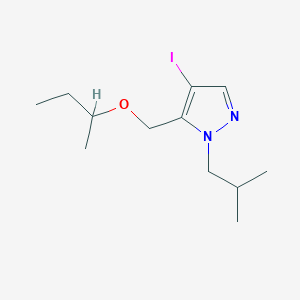
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The piperazine intermediate is then reacted with a thiophene-containing compound, such as 2-bromothiophene, through a nucleophilic substitution reaction.
- Reaction conditions: Solvent (e.g., DMF), base (e.g., potassium carbonate), temperature (80-100°C).
Formation of the Thiourea Moiety:
- The final step involves the reaction of the intermediate with phenyl isothiocyanate to form the thiourea derivative.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature to 40°C).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Intermediate:
- Starting with 4-ethylpiperazine, the intermediate is prepared by reacting it with an appropriate alkyl halide under basic conditions.
- Reaction conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), temperature (reflux).
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea can undergo various chemical reactions, including:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Conditions: Solvent (e.g., acetic acid), temperature (0-25°C).
-
Reduction: The thiourea moiety can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Solvent (e.g., THF), temperature (0-25°C).
-
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
- Common reagents: Alkyl halides, acyl chlorides.
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-25°C).
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Amines.
- Substitution products: Alkylated or acylated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery and development.
- Studied for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiourea moiety can form hydrogen bonds with biological targets, while the piperazine and thiophene rings can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
- 1-(1-(4-Ethylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)-3-phenylthiourea
- 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-methylphenyl)thiourea
Uniqueness:
- The presence of the ethyl group on the piperazine ring can influence the compound’s pharmacokinetic properties.
- The thiophene ring provides unique electronic properties that can affect the compound’s reactivity and binding interactions.
- The combination of these functional groups makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADHUQCGOYLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2481087.png)


![N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2481095.png)


![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)


![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2481105.png)




